2,6-difluoro-N-(6-(2-methyl-1H-imidazol-1-yl)pyridin-3-yl)benzamide
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Overview
Description
2,6-difluoro-N-(6-(2-methyl-1H-imidazol-1-yl)pyridin-3-yl)benzamide is a complex organic compound that features a benzamide core substituted with difluoro groups and an imidazole-pyridine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-difluoro-N-(6-(2-methyl-1H-imidazol-1-yl)pyridin-3-yl)benzamide typically involves multi-step organic reactions. The process begins with the preparation of the imidazole and pyridine intermediates, followed by their coupling with a benzamide derivative. Key steps include:
Formation of the Imidazole Ring: This can be achieved through the condensation of glyoxal, ammonia, and formaldehyde under acidic conditions.
Synthesis of the Pyridine Derivative: The pyridine ring can be synthesized via the Hantzsch pyridine synthesis, which involves the reaction of β-ketoesters with ammonia and aldehydes.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2,6-difluoro-N-(6-(2-methyl-1H-imidazol-1-yl)pyridin-3-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro groups, if present, can be reduced to amines using hydrogenation or metal hydrides.
Substitution: The difluoro groups can be substituted with nucleophiles such as amines or thiols under basic conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Hydrogen gas with a palladium catalyst, sodium borohydride.
Substitution: Sodium hydride, potassium carbonate.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation of the imidazole ring can yield imidazole N-oxides, while reduction of nitro groups can produce corresponding amines .
Scientific Research Applications
2,6-difluoro-N-(6-(2-methyl-1H-imidazol-1-yl)pyridin-3-yl)benzamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its ability to interact with biological targets such as enzymes and receptors.
Materials Science: The compound’s unique electronic properties make it a candidate for use in organic electronics and photovoltaic devices.
Biological Studies: It is used as a probe to study the interactions between small molecules and biological macromolecules.
Mechanism of Action
The mechanism of action of 2,6-difluoro-N-(6-(2-methyl-1H-imidazol-1-yl)pyridin-3-yl)benzamide involves its interaction with specific molecular targets. The imidazole and pyridine moieties can bind to metal ions and enzyme active sites, modulating their activity. This compound can inhibit or activate enzymes by mimicking natural substrates or binding to allosteric sites .
Comparison with Similar Compounds
Similar Compounds
2,6-difluorobenzamide: Lacks the imidazole-pyridine moiety, resulting in different biological activity.
N-(6-(2-methyl-1H-imidazol-1-yl)pyridin-3-yl)benzamide: Lacks the difluoro substitution, affecting its electronic properties and reactivity.
Uniqueness
2,6-difluoro-N-(6-(2-methyl-1H-imidazol-1-yl)pyridin-3-yl)benzamide is unique due to the combination of difluoro substitution and the imidazole-pyridine moiety. This structural arrangement imparts distinct electronic and steric properties, enhancing its potential for specific interactions with biological targets and its utility in materials science .
Properties
Molecular Formula |
C16H12F2N4O |
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Molecular Weight |
314.29 g/mol |
IUPAC Name |
2,6-difluoro-N-[6-(2-methylimidazol-1-yl)pyridin-3-yl]benzamide |
InChI |
InChI=1S/C16H12F2N4O/c1-10-19-7-8-22(10)14-6-5-11(9-20-14)21-16(23)15-12(17)3-2-4-13(15)18/h2-9H,1H3,(H,21,23) |
InChI Key |
ZNVHNNJLFFQRQP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=CN1C2=NC=C(C=C2)NC(=O)C3=C(C=CC=C3F)F |
Origin of Product |
United States |
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